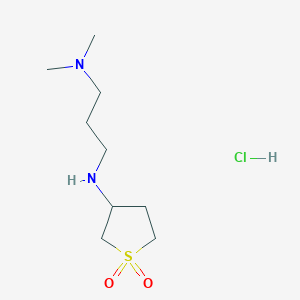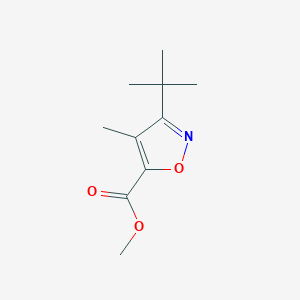
Ethyl 4-oxo-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-oxo-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a fused ring system combining indazole and pyrimidine moieties, which contributes to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction times, and minimizing the use of hazardous reagents. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
Ethyl 4-oxo-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the indazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties and activities .
科学研究应用
Ethyl 4-oxo-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme interactions and as a probe for biological pathways.
Medicine: The compound has potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
作用机制
The mechanism of action of Ethyl 4-oxo-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways by interacting with key signaling molecules .
相似化合物的比较
Similar Compounds
Similar compounds include other indazole and pyrimidine derivatives, such as:
- Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
- 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide .
Uniqueness
What sets Ethyl 4-oxo-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate apart is its unique fused ring system, which combines the structural features of both indazole and pyrimidine. This fusion imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
属性
分子式 |
C14H14N4O3 |
|---|---|
分子量 |
286.29 g/mol |
IUPAC 名称 |
ethyl 4-oxo-1-pyrimidin-2-yl-6,7-dihydro-5H-indazole-3-carboxylate |
InChI |
InChI=1S/C14H14N4O3/c1-2-21-13(20)12-11-9(5-3-6-10(11)19)18(17-12)14-15-7-4-8-16-14/h4,7-8H,2-3,5-6H2,1H3 |
InChI 键 |
JTONUQBLVFZBDW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NN(C2=C1C(=O)CCC2)C3=NC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(4R,4aS,6aR,7R,9R,11S,11aS,11bR)-7-Acetoxy-11-hydroxy-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12832639.png)

![2-hexyldecyl 2-[5-[5-[3-(2-hexyldecoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate](/img/structure/B12832647.png)

![3-Iodo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B12832651.png)




![1-Methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832680.png)
